

Addressing poor solubility of nicotinamide riboside malate

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Compound of Interest		
Compound Name:	Nicotinamide riboside malate	
Cat. No.:	B15571242	Get Quote

Technical Support Center: Nicotinamide Riboside Malate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **nicotinamide riboside malate** (NRM).

Frequently Asked Questions (FAQs)

Q1: What is nicotinamide riboside malate (NRM)?

A1: **Nicotinamide riboside malate** is a salt form of nicotinamide riboside (NR), a precursor to nicotinamide adenine dinucleotide (NAD+).[1][2][3] It is formed by combining nicotinamide riboside with malic acid.[4] This formulation is designed to be a stable and orally bioavailable source of vitamin B3, aiming to enhance oxidative metabolism and protect against metabolic abnormalities.[1][2][3]

Q2: How does NRM compare to nicotinamide riboside chloride (NRCI)?

A2: Both NRM and NRCI are salt forms of NR used to increase NAD+ levels. While NRCI is the more extensively studied form, NRM is a newer formulation suggested to have enhanced stability.[4] However, based on available data, NRCI appears to have significantly higher aqueous solubility than NRM.



Q3: What is the primary mechanism of action of nicotinamide riboside?

A3: Nicotinamide riboside serves as a precursor to NAD+, a critical coenzyme in numerous cellular processes.[5][6] Upon entering the cell, NR is converted to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRK1/2). NMN is then converted to NAD+.[6][7] Increased NAD+ levels activate sirtuins, such as SIRT1 and SIRT3, which are involved in regulating cellular metabolism, DNA repair, and stress response.[1][2][3][8][9][10] [11][12]

Solubility Data

Quantitative solubility data for **nicotinamide riboside malate** and nicotinamide riboside chloride are summarized in the table below for easy comparison.

Compound	Solvent	Solubility	Reference
Nicotinamide Riboside Malate	Water	116.67 mg/mL (with sonication)	[1]
Nicotinamide Riboside Chloride	Water (pH 7.4)	826.0 ± 34.4 mg/mL	[13][14]
Water (pH 5.0)	860.5 ± 31.0 mg/mL	[13][14]	
Water (pH 2.0)	972.7 ± 8.1 mg/mL	[13][14]	
Water	≥446.5 mg/mL	[15]	
Water	50 mg/mL (clear, colorless to faintly yellow)	[16]	
PBS (pH 7.2)	~10 mg/mL	[17]	-
DMSO	~30 mg/mL	[17]	

Troubleshooting Poor Solubility of Nicotinamide Riboside Malate

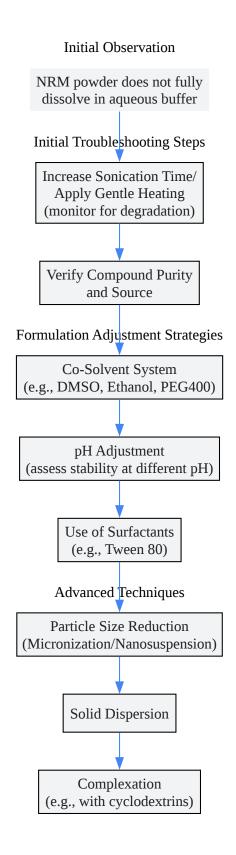


This guide provides systematic steps to address challenges with the solubility of NRM during your experiments.

Problem: Nicotinamide riboside malate does not fully dissolve in my aqueous buffer.

Workflow for Troubleshooting Solubility Issues





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Caption: A stepwise guide to troubleshooting poor NRM solubility.



Possible Cause 1: Insufficient Mechanical Agitation or Temperature

 Solution: Increase the duration and intensity of sonication or vortexing. Gentle heating (e.g., to 37°C) can also aid dissolution, but it is crucial to monitor for any potential degradation, as NR compounds can be heat-sensitive.

Possible Cause 2: Compound Purity or Salt Form

 Solution: Verify the certificate of analysis for the batch of NRM being used to ensure its purity. If possible, confirm the salt form and its expected solubility.

Possible Cause 3: Saturation in the Chosen Solvent

 Solution: If the desired concentration exceeds the known solubility of NRM in your solvent, consider the following formulation strategies.

Experimental Protocols for Enhancing Solubility

Below are detailed methodologies for common techniques to improve the solubility of poorly soluble compounds like NRM.

Co-Solvent Formulation

This method involves dissolving the compound in a water-miscible organic solvent before adding the aqueous phase.

Protocol:

- Weigh the required amount of nicotinamide riboside malate.
- Dissolve the NRM in a minimal amount of a suitable co-solvent (e.g., DMSO, ethanol, or PEG400).
- Slowly add the aqueous buffer to the NRM solution while continuously stirring or vortexing.
- If precipitation occurs, slightly increase the proportion of the co-solvent.



 For in vivo studies, ensure the final concentration of the organic solvent is within acceptable toxicological limits.

pH Adjustment

The solubility of a compound can be influenced by the pH of the solution.

Protocol:

- Prepare a suspension of **nicotinamide riboside malate** in the desired aqueous buffer.
- Gradually add small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the suspension while monitoring the pH.
- Observe for dissolution of the compound.
- · Once the compound is dissolved, record the final pH.
- It is essential to assess the stability of NRM at the adjusted pH over the experimental timeframe, as some compounds degrade at certain pH values.

Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble compound.

Protocol:

- Prepare a stock solution of a non-ionic surfactant (e.g., Tween 80 or Polysorbate 80) in your aqueous buffer (e.g., 0.25% v/v).
- Add the **nicotinamide riboside malate** powder to the surfactant-containing buffer.
- Agitate the mixture using a vortexer or sonicator until the compound is fully dissolved.
- For cellular experiments, ensure the final surfactant concentration is not cytotoxic.

Particle Size Reduction







Decreasing the particle size increases the surface area, which can enhance the dissolution rate.

Protocol (Conceptual):

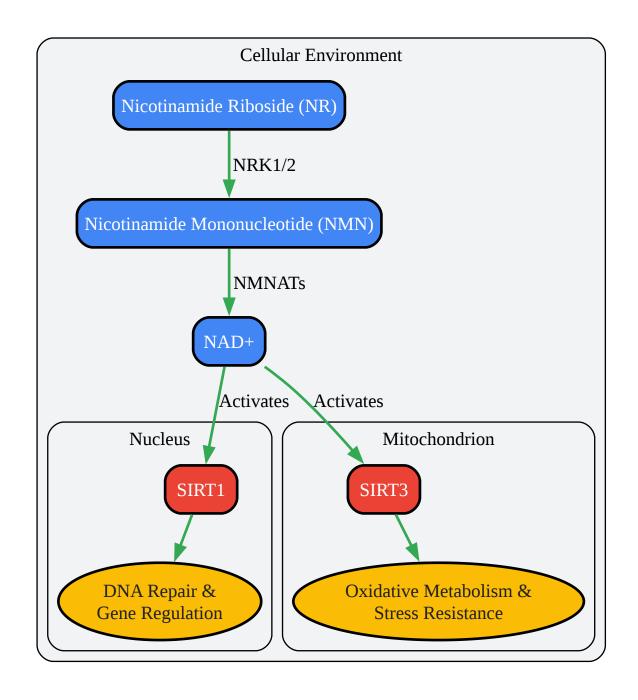
- Micronization: This process involves mechanically reducing the particle size of the dry NRM powder using techniques like jet milling. This is typically performed with specialized equipment.
- Nanosuspension: NRM is dispersed in a liquid medium and subjected to high-pressure homogenization or media milling to produce nanoparticles. Stabilizers are often required to prevent particle agglomeration.

Signaling Pathway

Nicotinamide Riboside to NAD+ and Sirtuin Activation

Nicotinamide riboside is a key precursor in the NAD+ salvage pathway. Once inside the cell, it is phosphorylated by nicotinamide riboside kinases (NRK1/2) to form nicotinamide mononucleotide (NMN). NMN is then adenylated by NMN adenylyltransferases (NMNATs) to synthesize NAD+. The resulting increase in the cellular NAD+ pool activates NAD+-dependent enzymes, most notably the sirtuins SIRT1 (primarily nuclear) and SIRT3 (mitochondrial). These sirtuins play crucial roles in metabolism, DNA repair, and cellular resilience.





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Caption: The metabolic pathway of Nicotinamide Riboside to NAD+ and subsequent activation of SIRT1 and SIRT3.

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